REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[C:3]([CH:15]=O)[C:2]=1[CH:17]=O.[CH2:19]([C:23]#[N:24])[CH2:20][C:21]#[N:22].C([O-])([O-])=O.[K+].[K+].CS(C)=O>O>[C:21]([C:20]1[C:19]([C:23]#[N:24])=[CH:15][C:3]2[C:2](=[CH:1][C:14]3[C:5]([CH:4]=2)=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=3)[CH:17]=1)#[N:22] |f:2.3.4|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC2=CC3=CC=CC=C3C=C12)C=O)C=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)C#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60°-70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
FILTRATION
|
Details
|
The precipitate which has been deposited is filtered off
|
Type
|
CUSTOM
|
Details
|
is sublimed at 300° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |